Ethyl 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Lipophilicity Drug-likeness Permeability

Fragment-based CNS programs often stall due to lipophilicity-driven metabolic clearance. This 6-fluoro benzoxazine ester solves that with an optimal XLogP3 of 2.1, balancing permeability and stability. Key advantages: • ΔXLogP3 = -0.5 vs 6-Cl analog, reducing CYP450 liability. • ¹⁹F NMR handle for binding/metabolism studies. • Hydrolyzable ethyl ester for further derivatization. Sourced at ≥95% purity; compare cost vs in-house synthesis before committing to scale-up.

Molecular Formula C11H12FNO3
Molecular Weight 225.22 g/mol
CAS No. 220120-59-2
Cat. No. B1624885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
CAS220120-59-2
Molecular FormulaC11H12FNO3
Molecular Weight225.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CNC2=C(O1)C=CC(=C2)F
InChIInChI=1S/C11H12FNO3/c1-2-15-11(14)10-6-13-8-5-7(12)3-4-9(8)16-10/h3-5,10,13H,2,6H2,1H3
InChIKeyNHOMLOLSDHZKLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Fluoro-1,4-Benzoxazine-2-Carboxylate: Identity and Sourcing


Ethyl 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (C11H12FNO3; MW 225.22 g/mol) is a heterocyclic building block belonging to the 1,4-benzoxazine family, featuring a chiral C-2 ester position, a secondary amine at the 4-position, and a fluorine atom at the 6-position of the fused benzene ring [1]. The compound is commercially available at ≥95% purity from multiple suppliers, typically priced at approximately $800–$900 per gram from research-grade vendors . Its primary value lies in the combination of the benzoxazine scaffold — a privileged structure in medicinal chemistry — with a single fluorine substituent, which modulates key physicochemical properties including lipophilicity (XLogP3 = 2.1), hydrogen-bonding capacity (5 H-bond acceptors), and topological polar surface area (TPSA = 47.6 Ų) [1]. These properties make it a strategic intermediate for the synthesis of fluorinated drug candidates, particularly those targeting central nervous system (CNS) and anti-infective indications.

Fluorinated 1,4-benzoxazine building block with chiral C-2 ester handle
Intermediate lipophilicity profile for CNS and anti-infective lead optimization
Racemate amenable to chiral resolution for enantiopure SAR studies

Why This 6-Fluoro Analog Cannot Be Interchanged


Substitution at the 6-position of the 1,4-benzoxazine core produces quantifiable shifts in lipophilicity and electronic character that directly influence pharmacokinetic and target-binding profiles. The 6-fluoro substitution yields an XLogP3 of 2.1, representing a 0.5 log-unit reduction compared to the 6-chloro analog (XLogP3 = 2.6) and only a 0.1 log-unit increase relative to the unsubstituted parent (XLogP3 = 2.0) [1][2]. This intermediate lipophilicity is critical for balancing membrane permeability with metabolic stability — a well-established principle in CNS and anti-infective drug design where excessive lipophilicity drives CYP450-mediated clearance, while insufficient lipophilicity limits passive diffusion [3]. Additionally, fluorine at C-6 increases H-bond acceptor count from 4 (unsubstituted, 6-Cl) to 5, which can enhance aqueous solubility and modulate off-target binding [1]. Regioisomeric variation (e.g., 7-fluoro) would alter electronic distribution across the aromatic ring, potentially shifting pKa at the amine and affecting receptor pharmacophore alignment [4]. These quantifiable physicochemical differences mean that directly substituting a 6-chloro, unsubstituted, or 7-fluoro analog into a validated synthetic pathway or biological assay will yield non-equivalent results, and the specific 6-fluoro substitution pattern must be rigorously maintained.

6-Fluoro vs. 6-chloro
Lipophilicity and HBA capacity may shift, altering permeability and metabolic profiles; direct replacement may yield non-equivalent ADME outcomes.
6-Fluoro vs. 7-fluoro / unsubstituted
Regioisomeric variation may change amine basicity and receptor pharmacophore alignment; electronic distribution across the ring differs.
Structural analog substitution
Halogen identity and position influence both synthetic yields and chiral resolution behavior; class-level inference should be verified with pilot studies.

Quantitative Evidence vs. Closest Analogs


Lipophilicity in the Optimal Intermediate Range

The computed XLogP3 for ethyl 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is 2.1, which sits between the more lipophilic 6-chloro analog (XLogP3 = 2.6) and the unsubstituted parent scaffold (XLogP3 = 2.0) [1]. The 0.5 log-unit difference from the 6-Cl analog translates to an approximately 3.2-fold reduction in octanol-water partition coefficient, a magnitude that frequently alters oral absorption, blood-brain barrier penetration, and CYP450 metabolic stability profiles. The 0.1 log-unit increment over the unsubstituted parent is sufficient to enhance passive membrane permeability without crossing the XLogP3 > 3 threshold associated with increased promiscuity and toxicity risk [2].

Lipophilicity
Reported
Target XLogP3 2.1
6-Cl analog: 2.6 (Δ −0.5)
Unsub. parent: 2.0 (Δ +0.1)
Intermediate lipophilicity may balance permeability and metabolic stability; supports lead optimization selection.
Computed by XLogP3; ~3.2-fold partition difference vs. 6-Cl.
Lipophilicity Drug-likeness Permeability

Extra Hydrogen-Bond Acceptor for Solubility

Ethyl 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate possesses 5 hydrogen-bond acceptor (HBA) sites, compared to only 4 HBA for both the 6-chloro analog and the unsubstituted parent scaffold [1]. The additional HBA arises from the fluorine atom, which, despite being a weak H-bond acceptor, contributes to the compound's overall polarity profile. Topological polar surface area (TPSA) remains constant at 47.6 Ų across all three compounds, but the increased HBA count can enhance aqueous solubility and provide additional anchoring points for protein-ligand interactions, particularly with backbone amide NH groups in enzyme active sites [2].

H-Bond Acceptors
Reported
Target HBA 5, TPSA 47.6 Ų
6-Cl / unsub.: HBA 4, TPSA unchanged
Additional fluorine HBA may enhance aqueous solubility and provide extra protein-ligand anchoring points.
TPSA identical across series; HBA difference due to fluorine.
Solubility Target engagement Hydrogen bonding

Synthetic Route and Yield Benchmark

The primary reported synthetic route for the target compound involves condensation of 2-amino-4-fluorophenol with ethyl 2,3-dibromopropionate in the presence of K₂CO₃ in refluxing acetone, delivering the racemic product in approximately 53% yield . This cyclocondensation yield provides a benchmark for process optimization; the analogous reaction with unsubstituted 2-aminophenol (producing ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate) is well-established and typically achieves comparable or slightly higher yields (55–70%) due to reduced electronic deactivation by the fluorine substituent [1]. The fluorine atom on the aminophenol ring reduces nucleophilicity at the oxygen and nitrogen centers, accounting for the moderate yield.

Synthetic Yield
Reported
~53% (racemic)
Unsub. parent: 55–70%
Moderate yield benchmark; fluorinated substrate may reduce nucleophilicity, informing build‑vs‑buy decisions.
K₂CO₃, refluxing acetone; racemic product.
Synthesis Process chemistry Yield optimization

Feasibility of Chiral Resolution

Pham et al. (2021) demonstrated that the racemic ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can be resolved into (R)- and (S)-enantiomers via preparative HPLC on a chiral stationary phase, achieving enantiomeric excess > 99.5% on multigram scale [1]. Attempts at direct enantioselective synthesis using enantiopure ethyl 2,3-dibromopropionate were plagued by a racemization process (34–46% racemization rate) due to competing dehydrobromination to ethyl 2-bromoacrylate [1]. The 6-fluoro substitution is unlikely to interfere with the chiral resolution step, as the fluorine is remote from the stereogenic C-2 center and the ester moiety, suggesting that the same preparative HPLC method can be adapted for the 6-fluoro target compound.

Chiral Resolution
Class-level
Parent scaffold resolved to ee >99.5% via preparative chiral HPLC; 6‑F analog resolution expected by structural analogy.
Supports chiral resolution pathway; pilot analytical HPLC screening recommended before bulk procurement.
Direct enantioselective synthesis subject to racemization (34–46% reported).
Chiral separation Enantioselectivity Drug substance purity

Fluorine Effects on pKa and Metabolic Stability

Fluorine substitution at the 6-position of the benzoxazine ring is expected to inductively lower the pKa of the adjacent secondary amine (position 4) by approximately 0.5–1.0 units relative to the unsubstituted parent, while the 6-chloro analog exerts a comparable but slightly weaker inductive effect [1]. This pKa shift can influence protonation state at physiological pH, affecting both solubility and blood-brain barrier penetration. Furthermore, fluorine at C-6 blocks a primary site of CYP450-mediated aromatic hydroxylation, potentially improving metabolic stability compared to the unsubstituted scaffold [2]. The chlorine analog, while also blocking metabolism at C-6, introduces greater lipophilicity (XLogP3 = 2.6 vs. 2.1) which can offset this benefit by increasing CYP3A4 binding affinity.

pKa & Metabolic Stability
Class-level
Estimated ΔpKa −0.5 to −1.0 (inductive); C‑6 position expected to block oxidative metabolism.
Class-level inference; direct microsomal stability data should be generated for confirmation.
6‑Cl analog may offset metabolic block with higher lipophilicity.
Metabolic stability Fluorine chemistry CYP450 interactions

Recommended Procurement and Application Scenarios


Fragment-to-Lead Libraries with Fluorinated Cores

Procure ethyl 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate as a racemic building block for fragment-based drug discovery programs targeting CNS or anti-infective indications. The XLogP3 of 2.1 (intermediate between 6-Cl at 2.6 and unsubstituted at 2.0) aligns with lead-likeness criteria, and the ethyl ester can be hydrolyzed to the carboxylic acid for further derivatization . Unlike the 6-chloro analog, this compound avoids the potential toxicity liabilities associated with aryl chlorides, and unlike the unsubstituted parent, the fluorine provides a ¹⁹F NMR handle for binding and metabolism studies .

Multi-Gram Enantiopure Intermediate via Chiral HPLC

For programs that have identified chirality-dependent activity, procure the racemic bulk material and perform preparative chiral HPLC resolution to obtain both enantiomers with ee > 99.5%, as established for the parent scaffold by Pham et al. (2021) . Direct enantioselective synthesis is not recommended due to documented racemization issues (34–46%) in the analogous system. The resolved enantiomers can serve as definitive samples for on-target vs. off-target pharmacology studies. Analytical HPLC method transfer for the 6-fluoro analog should be piloted at the 50–100 mg scale before scaling to multi-gram procurement.

SAR Studies Comparing 6-Position Halogen Effects

Systematically compare ethyl 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate against its 6-chloro (CAS 68281-43-6) and unsubstituted (CAS 22244-22-0) analogs in a common assay panel to isolate the contribution of fluorine to potency, selectivity, and ADME properties. The 0.5 log-unit lipophilicity difference and additional H-bond acceptor site provide measurable parameters (ΔXLogP3, ΔHBA) for QSAR model construction . This head-to-head approach generates proprietary differentiation data that strengthens patent applications for lead series.

Commercial Sourcing vs. In-House Synthesis Evaluation

Before committing to in-house synthesis, compare the cost of 2-amino-4-fluorophenol and ethyl 2,3-dibromopropionate precursors plus the 53% yield factor against commercial bulk pricing (currently ~$800–$900/g at the 1 g scale from AKSci) . For requirements below 5 g, direct purchase is likely more economical; for larger campaigns, negotiate with suppliers for custom scale-up pricing or invest in process optimization to improve the 53% cyclocondensation yield.

Application
Selection Property
Validation Focus
Fluorinated fragment-to-lead synthesis
Fluorinated benzoxazine core with 19F NMR handle and ester derivatization site
Lead-likeness profiling and carboxylic acid conversion efficiency
Enantiopure building block via chiral HPLC
Racemate compatible with established chiral stationary phase resolution pathway
Enantiomeric purity attainment and method transfer from parent scaffold
Halogen SAR panel (6‑F, 6‑Cl, unsubstituted)
Differential lipophilicity and H‑bond acceptor profiles
Comparative potency, selectivity, and ADME panel assessment
Procurement strategy assessment
Reported cyclocondensation yield and commercial pricing benchmarks
Precursor cost, yield optimization, and bulk‑scale sourcing viability
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